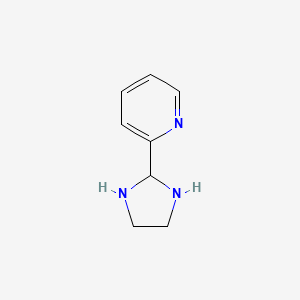
4-(8-Methoxyoctyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Methoxyoctyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by an aromatic ring bonded to a hydroxyl group. This particular compound features an octyl chain substituted with a methoxy group at the eighth carbon position, making it a unique derivative of phenol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Methoxyoctyl)phenol typically involves the alkylation of phenol with 8-methoxyoctyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学研究应用
4-(8-Methoxyoctyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 4-(8-Methoxyoctyl)phenol involves its interaction with cellular membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the methoxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
3-Methoxyphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methoxyphenol (Mequinol): Employed in skin depigmentation treatments.
Uniqueness: 4-(8-Methoxyoctyl)phenol is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other methoxyphenols. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it particularly useful in industrial and biological applications.
属性
CAS 编号 |
93205-93-7 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
4-(8-methoxyoctyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-17-13-7-5-3-2-4-6-8-14-9-11-15(16)12-10-14/h9-12,16H,2-8,13H2,1H3 |
InChI 键 |
QCPPMOXMVBNPNE-UHFFFAOYSA-N |
规范 SMILES |
COCCCCCCCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


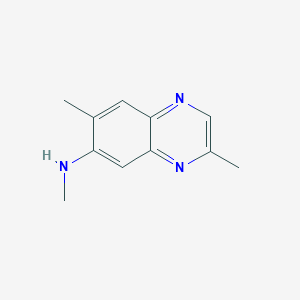
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
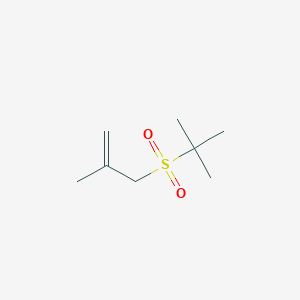
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
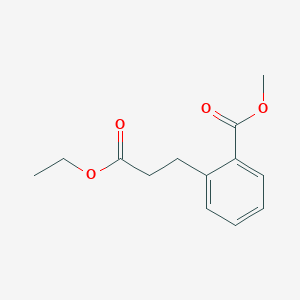
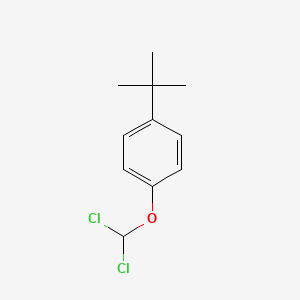
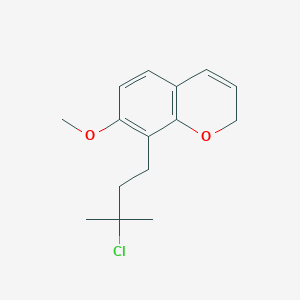
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
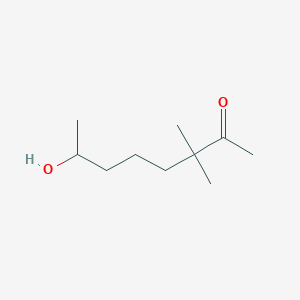
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
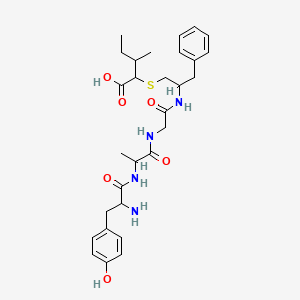
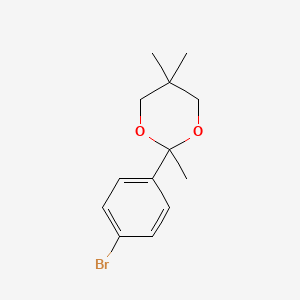
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
